BenchChemオンラインストアへようこそ!

1-(3-Phenoxypropyl)piperidin-4-ol

P2X3 Purinoceptor Pain Ion Channel

1-(3-Phenoxypropyl)piperidin-4-ol (CAS 4377-23-5) is a synthetic piperidine derivative that contains a tertiary amine, a 3-carbon phenoxypropyl linker, and a secondary alcohol at the 4-position (C14H21NO2, MW 235.32 g/mol, LogP ~1.91). It is a bench-stable building block, commercially sold at ≥95% purity, with an optimal balance of lipophilicity and hydrogen-bonding capacity.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 4377-23-5
Cat. No. B1464107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenoxypropyl)piperidin-4-ol
CAS4377-23-5
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCCOC2=CC=CC=C2
InChIInChI=1S/C14H21NO2/c16-13-7-10-15(11-8-13)9-4-12-17-14-5-2-1-3-6-14/h1-3,5-6,13,16H,4,7-12H2
InChIKeyGKMIEDMDWAOXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenoxypropyl)piperidin-4-ol (CAS 4377-23-5): Procurement-Grade Characterization of a Multi-Target Piperidine Scaffold


1-(3-Phenoxypropyl)piperidin-4-ol (CAS 4377-23-5) is a synthetic piperidine derivative that contains a tertiary amine, a 3-carbon phenoxypropyl linker, and a secondary alcohol at the 4-position (C14H21NO2, MW 235.32 g/mol, LogP ~1.91) . It is a bench-stable building block, commercially sold at ≥95% purity, with an optimal balance of lipophilicity and hydrogen-bonding capacity . This heterocyclic core has been shown to interact with several pharmacologically relevant targets, including P2X3 purinoceptors (EC50 80 nM) [1], phosphodiesterase 4A (PDE4A, Ki 550 nM) [2], and the histamine H3 receptor [3], while also exhibiting antifungal activity against filamentous fungi .

Why 1-(3-Phenoxypropyl)piperidin-4-ol Cannot Be Replaced by Common Piperidine Analogs


Although the phenoxypropyl-piperidine family is broad, 1-(3-phenoxypropyl)piperidin-4-ol is structurally distinct from analogs such as 1-(3-phenoxypropyl)piperidine (CAS 32599-03-4) and 3-(3-phenoxypropyl)piperidine (CAS 1219977-32-8) . The 4-hydroxyl group sharply alters polarity (LogP ~1.91 vs. ~2.88 for the des-hydroxy analog), solubility, and hydrogen-bonding capability, which significantly affect target binding, metabolic stability, and off-target profiles . Evidence shows that removing the 4-hydroxyl reduces PDE4A affinity (Ki 700 nM vs. 550 nM; ~27% loss) [1] and changes antifungal efficacy . Likewise, shifting the linker position or omitting the alcohol transforms the molecule’s multi-target pharmacology, making simple generic substitution unreliable for studies requiring reproducible activity profiles [2].

Quantitative Differentiation Evidence for 1-(3-Phenoxypropyl)piperidin-4-ol Against Closest Analogs


P2X3 Antagonism: Direct Comparison with Des-Hydroxy Analog

This compound exhibits an EC50 of 80 nM for P2X3 receptor antagonism, measured in recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, the des-hydroxy analog 1-(3-phenoxypropyl)piperidine lacks detectable P2X3 antagonism at the same 10 μM screening concentration [2]. This demonstrates that the 4-hydroxyl group is essential for P2X3 engagement and is not a passive structural feature.

P2X3 Purinoceptor Pain Ion Channel

PDE4A Inhibition: Affinity Gain Conferred by the 4-Hydroxyl Group

In matched PDE4A IMAP assays, 1-(3-phenoxypropyl)piperidin-4-ol demonstrates a Ki of 550 nM for recombinant full-length human PDE4A [1]. The direct comparator 1-(3-phenoxypropyl)piperidine, lacking the 4-hydroxyl, yields a Ki of 700 nM under identical assay conditions [2]. The ~27% improvement in binding affinity is attributable to the additional hydrogen-bonding capacity of the 4-OH group.

PDE4A Inflammation CNS Disorders

Antifungal Activity Against Filamentous Fungi: Functional Whole-Cell Evidence

This compound was tested in a functional whole-cell antifungal assay against filamentous fungi at 500 μg/mL, producing a measurable mean zone of growth inhibition . While the dataset does not include parallel comparator data for the des-hydroxy analog in the same screen, the compound's demonstrated antifungal activity at this concentration in a pathogen-relevant model is a class-level distinguishing feature absent from the primary pharmacological profile of many simpler phenoxypropyl-piperidines [1].

Antifungal Filamentous Fungi Natural Product Scaffold

Structural Differentiation: Physicochemical Properties vs. Key Analogs

1-(3-Phenoxypropyl)piperidin-4-ol possesses a predicted LogP of ~1.91, 1 hydrogen bond donor (4-OH), 3 hydrogen bond acceptors, and a TPSA of ~32.7 Ų . By contrast, the des-hydroxy analog 1-(3-phenoxypropyl)piperidine has LogP ~2.88, zero H-bond donors, and a TPSA of ~12.47 Ų . The positional isomer 3-(3-phenoxypropyl)piperidine (MW 219.32 vs. 235.32) likewise lacks the hydroxyl . These differences directly impact aqueous solubility, membrane permeability, and target-binding pharmacophore compatibility, meaning the compounds are not interchangeable in biological assays.

Physicochemical Properties LogP Hydrogen Bonding

Histamine H3 Receptor Pharmacophore: Scaffold Qualification as Antagonist Lead

1-(3-Phenoxypropyl)piperidine was established as an antagonist/inverse agonist lead structure for the human histamine H3 receptor (hH3R), forming the basis for a dedicated structure–activity exploration program [1]. The 4-hydroxy variant, 1-(3-phenoxypropyl)piperidin-4-ol, extends this pharmacophore by adding a hydrogen-bond donor at the 4-position, which docking studies suggest may interact with key residues (e.g., Asp³.³², Trp⁶.⁴⁸) in the H3R binding pocket . In contrast, 3-phenoxypropyl piperidine analogs were primarily optimized for NOP receptor agonism (pKi = 9.30, NOP/MOP selectivity = 108-fold), representing a divergent pharmacological trajectory [2].

Histamine H3 Receptor CNS Disorders Antagonist Lead

Sigma-1 Receptor (S1R) Affinity: Evidence from Analog Series

In a structurally related series, 4-benzyl-1-(3-phenoxypropyl)piperidine (compound 8b) exhibited high S1R affinity with a Ki of 1.1 nM and selectivity over S2R and NMDAR [1]. While the benzyl substituent at the 4-position differs from the hydroxyl group in 1-(3-phenoxypropyl)piperidin-4-ol, the shared phenoxypropyl-piperidine core suggests the scaffold has inherent S1R pharmacophore compatibility. Exchanging the 4-benzyl for 4-OH would predictably alter S1R affinity and selectivity, making 1-(3-phenoxypropyl)piperidin-4-ol a distinct tool compound for probing the role of the 4-position hydrogen-bond donor in S1R binding.

Sigma-1 Receptor Neuroprotection Ligand Design

High-Impact Research and Procurement Scenarios for 1-(3-Phenoxypropyl)piperidin-4-ol


P2X3 Antagonist Screening in Pain and Genitourinary Disease Models

With a confirmed EC50 of 80 nM at recombinant P2X3 receptors, 1-(3-phenoxypropyl)piperidin-4-ol is a suitable starting point for medicinal chemistry programs targeting P2X3-mediated conditions such as chronic cough, overactive bladder, and neuropathic pain [1]. Crucially, the des-hydroxy analog is inactive at P2X3, so procurement of the correct CAS (4377-23-5) is mandatory to ensure target engagement [2].

PDE4 Inhibitor Development for Inflammatory and CNS Disorders

The compound's PDE4A Ki of 550 nM, with a measurable affinity advantage over the des-hydroxy analog (Ki 700 nM), positions it as an early-stage lead for PDE4 inhibitor optimization [3]. PDE4A is a validated target in asthma, COPD, and depression; the compound's hydrogen-bond donor capacity at the 4-position may be exploited to enhance isoform selectivity via structure-based design [4].

Antifungal Agent Screening Against Filamentous Fungal Pathogens

The functional antifungal activity demonstrated against filamentous fungi in a whole-cell zone-of-inhibition assay at 500 μg/mL supports the inclusion of 1-(3-phenoxypropyl)piperidin-4-ol in antifungal screening cascades . Its piperidine scaffold is amenable to further derivatization for potency optimization, and it offers a complementary chemotype to azole and polyene classes [5].

Histamine H3 Receptor Tool Compound for CNS Probe Development

As a direct analog of the established hH3R antagonist lead 1-(3-phenoxypropyl)piperidine, this compound provides an additional hydrogen-bond anchor point (4-OH) for probing receptor–ligand interactions at the hH3R orthosteric site [6]. It is suitable for radioligand displacement assays and molecular docking studies aimed at developing non-imidazole H3R antagonists for sleep, cognition, and metabolic disorders [7].

Quote Request

Request a Quote for 1-(3-Phenoxypropyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.